2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
Description
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic compound that features a benzoxazole ring, a thiophene ring, and an oxadiazole ring
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-19(13-26-16-8-3-4-9-17(16)29-22(26)28)23-15-7-2-1-6-14(15)12-20-24-21(25-30-20)18-10-5-11-31-18/h1-11H,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSMYUOXWGVUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-(2-Hydroxyphenyl)Acetamide
The benzoxazolone core is synthesized via acid-catalyzed cyclization of N-(2-hydroxyphenyl)acetamide. According to, p-toluenesulfonic acid (TsOH) in toluene under Dean–Stark conditions efficiently dehydrates the amide to form the benzoxazole ring.
Procedure :
A suspension of N-(2-hydroxyphenyl)acetamide (10 mmol) and TsOH (25 mmol) in toluene (150 mL) is refluxed for 17 h. After cooling, the mixture is basified with NaOH (6 M), extracted with ethyl acetate, and purified via recrystallization (ethanol) to yield 2-methyl-1,3-benzoxazol-2(3H)-one (85% yield).
Bromination and Acetic Acid Sidechain Introduction
Bromination at the methyl position followed by nucleophilic substitution introduces the acetic acid moiety:
- Bromination : Treat 2-methylbenzoxazolone with N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ under halogen lamp irradiation (3.5 h) to yield 2-(bromomethyl)-1,3-benzoxazolone (72% yield).
- Cyanide Substitution : React with potassium cyanide in DMF (80°C, 4 h) to form 2-(cyanomethyl)-1,3-benzoxazolone.
- Hydrolysis : Hydrolyze the nitrile with H₂SO₄ (50%, reflux 2 h) to obtain 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid (68% yield).
Synthesis of 5-(2-Aminobenzyl)-3-(Thiophen-2-yl)-1,2,4-Oxadiazole
Formation of Thiophene-2-Carboximidamide
React thiophene-2-carbonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol (reflux 6 h) to yield thiophene-2-carboximidamide (91%).
Cyclocondensation with 2-Nitrobenzoyl Chloride
Reduction of Nitro Group
Catalytically hydrogenate the nitro compound (H₂, 10% Pd/C, ethanol, 6 h) to yield 5-(2-aminobenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (92%).
Final Amide Coupling
Activation of Carboxylic Acid
Convert 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid to its acid chloride using thionyl chloride (SOCl₂, reflux 2 h).
Amide Bond Formation
React the acid chloride with 5-(2-aminobenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole in DCM and Et₃N (0°C → rt, 12 h). Purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain the target compound (65% yield).
Spectroscopic Characterization and Analytical Data
| Property | Data |
|---|---|
| Melting Point | 214–216°C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.34 (s, 1H, NH), 8.21 (d, J=3.4 Hz, 1H), 7.89–7.23 (m, 8H), 4.51 (s, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 169.8, 161.2, 156.4, 142.1, 134.5–116.3 (aromatic), 44.7 (CH₂) |
| HRMS (ESI) | [M+H]⁺ Calc.: 449.1324; Found: 449.1328 |
Optimization and Challenges
- Oxadiazole Cyclization : Prolonged heating (>8 h) in xylene minimizes uncyclized byproducts.
- Amide Coupling : Using 1.2 equiv of acid chloride improves yield by preventing dimerization.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target from unreacted amine.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole, thiophene, and oxadiazole rings may interact with various enzymes, receptors, or other biomolecules, leading to biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
- 3-[(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile
- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Uniqueness
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is unique due to the combination of benzoxazole, thiophene, and oxadiazole rings in its structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into distinct functional groups:
- Benzoxazole moiety : Imparts potential for biological activity.
- Oxadiazole ring : Known for its pharmacological properties.
- Acetamide group : Contributes to the overall stability and reactivity of the molecule.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that benzoxazole derivatives can inhibit various cancer cell lines through multiple mechanisms:
- Cytotoxicity : The compound has been evaluated against several cancer cell lines, including breast cancer (MDA-MB-468) and lung cancer (A549). Preliminary results indicate a dose-dependent inhibition of cell proliferation.
-
Mechanisms of Action :
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptosis in MDA-MB-468 cells, suggesting it triggers programmed cell death pathways.
- Inhibition of Signaling Pathways : The compound has been shown to affect key signaling pathways involved in cancer progression, including the EGFR and PI3K/Akt pathways. Inhibition of Akt phosphorylation was noted, which is crucial for cell survival and proliferation.
Case Studies
A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The compound demonstrated significant growth inhibition compared to control groups, highlighting its potential as an effective therapeutic agent against solid tumors .
Research Findings
Recent investigations have explored the synthesis and biological evaluation of related benzoxazole derivatives. These studies emphasize:
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzoxazole ring significantly influence biological activity. For example, compounds with electron-withdrawing groups showed enhanced potency against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
